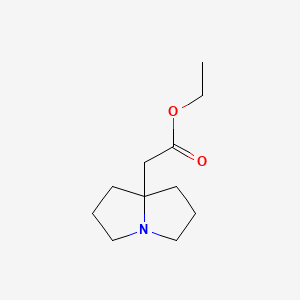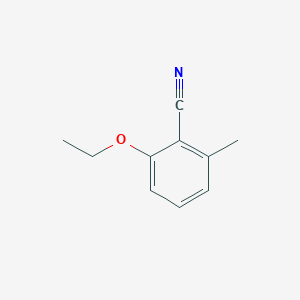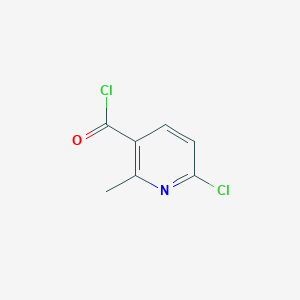
4-(Pyridin-2-yl)butan-1-amin
Übersicht
Beschreibung
“4-(Pyridin-2-yl)butan-1-amine” is a chemical compound with the molecular formula C9H14N2 . It has a molecular weight of 150.22 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of compounds related to “4-(Pyridin-2-yl)butan-1-amine” has been carried out in a multi-step manner. For instance, intermediate pyrrolidine derivatives were obtained by the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine .Molecular Structure Analysis
The InChI code for “4-(Pyridin-2-yl)butan-1-amine” is 1S/C9H14N2/c1-2-3-9(10)8-4-6-11-7-5-8/h4-7,9H,2-3,10H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis
Chemical reactions involving “4-(Pyridin-2-yl)butan-1-amine” and similar compounds have been studied. For example, a reaction of 4-cyanopyridine with tertiary aliphatic amines photocatalyzed by fac-tris [2-phenylpyridinato- C2, N] iridium (III) complex led to arylation of the α-C–H bond of the amine to form the corresponding pyridin-4-yl derivatives .Physical and Chemical Properties Analysis
“4-(Pyridin-2-yl)butan-1-amine” is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthese von N-(Pyridin-2-yl)amiden
N-(Pyridin-2-yl)amide: werden aus α-Bromketonen und 2-Aminopyridinen synthetisiert, wobei 4-(Pyridin-2-yl)butan-1-amin als Vorläufer fungieren kann. Diese Amide besitzen einen bedeutenden biologischen und therapeutischen Wert und dienen oft als Pharmakophore in verschiedenen medizinischen Molekülen .
Entwicklung von 3-Bromoimidazo[1,2-a]pyridinen
Die Verbindung wird in der chemodivergenten Synthese von 3-Bromoimidazo[1,2-a]pyridinen verwendet, die in der medizinischen Chemie aufgrund ihrer vielseitigen biologischen Eigenschaften wertvoll sind. Der Syntheseprozess beinhaltet eine C–C-Bindungsspaltung, die durch I2 und TBHP in einer metallfreien Umgebung gefördert wird .
Antifungal-Anwendungen
Derivate von this compound, wie N-(tert-butyl)-2-(pyridin-2-yl)imidazo-Verbindungen, wurden auf ihre antifungal-Wirkung untersucht. Sie sind besonders wirksam gegen das Sterol-14-alpha-Demethylase-Protein in Pilzen wie C. albicans .
Organische Synthese
Die Verbindung dient als Baustein in der organischen Synthese und ermöglicht die Konstruktion komplexer Moleküle. Sie wird in verschiedenen Reaktionen eingesetzt, darunter Amidierung, Cyclisierung und Bromierung, um vielfältige molekulare Strukturen zu erzeugen .
Pharmazeutische Forschung
In der pharmazeutischen Forschung ist this compound ein wichtiges Zwischenprodukt für die Synthese von Medikamenten, die eine Reihe von Krankheiten bekämpfen, da es die Fähigkeit besitzt, an verschiedene biologische Zielmoleküle zu binden .
Materialwissenschaften
Dieses Amin kann bei der Synthese von Polymeren und Materialien verwendet werden, die bestimmte Pyridinderivate als Bestandteil benötigen, und trägt so zu Fortschritten in der Materialwissenschaft bei .
Katalyse
Es kann als Ligand in katalytischen Systemen wirken und die Geschwindigkeit chemischer Reaktionen beeinflussen. Seine Pyridin-Einheit kann mit Metallzentren koordinieren, wodurch sie eine Rolle in der Katalyse spielt .
Biochemische Studien
Als Pyridinderivat wird this compound in biochemischen Studien eingesetzt, um die Interaktion von Pyridinringen mit biologischen Systemen zu verstehen, was für das Drug-Design entscheidend ist .
Safety and Hazards
Zukünftige Richtungen
The future directions for “4-(Pyridin-2-yl)butan-1-amine” and similar compounds could involve their use in drug discovery. The pyrrolidine ring, a feature of these compounds, is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The design of new pyrrolidine compounds with different biological profiles is a potential area of future research .
Wirkmechanismus
Target of Action
Related compounds have been shown to interact with various targets, such as cyclin-dependent kinase 2 and cyclin-a2
Mode of Action
It’s known that related compounds can interact with their targets and induce changes . For instance, some compounds can bind to the active site of their targets, leading to changes in the target’s function . More research is required to elucidate the specific mode of action of 4-(Pyridin-2-yl)butan-1-amine.
Biochemical Pathways
Related compounds have been shown to affect various pathways, leading to downstream effects
Pharmacokinetics
It’s known that these properties can significantly impact a compound’s bioavailability and efficacy . More research is needed to outline the specific ADME properties of 4-(Pyridin-2-yl)butan-1-amine.
Result of Action
Related compounds have been shown to induce various effects at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . More research is needed to understand how environmental factors influence the action of 4-(Pyridin-2-yl)butan-1-amine.
Eigenschaften
IUPAC Name |
4-pyridin-2-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-7-3-1-5-9-6-2-4-8-11-9/h2,4,6,8H,1,3,5,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIOUOHCWDHSJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542618 | |
| Record name | 4-(Pyridin-2-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34974-00-0 | |
| Record name | 4-(Pyridin-2-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B1317581.png)





![4,6-Dichlorothieno[2,3-b]pyridine](/img/structure/B1317596.png)


![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1317610.png)



